molecular formula C11H15N5O3S B2792546 1-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-imidazole-4-sulfonamide CAS No. 1797090-93-7

1-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-imidazole-4-sulfonamide

Número de catálogo B2792546
Número CAS: 1797090-93-7
Peso molecular: 297.33
Clave InChI: FQBBIXJLSNWGET-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-imidazole-4-sulfonamide, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK. BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies and autoimmune diseases.

Mecanismo De Acción

Although the mechanism of action of TAK-659 is well understood, further studies are needed to elucidate its effects on other signaling pathways and cellular processes.
5. Optimization of pharmacokinetics: Further studies are needed to optimize the pharmacokinetic properties of TAK-659, including its half-life and bioavailability, to improve its efficacy and reduce potential off-target effects.
In conclusion, TAK-659 is a promising research tool and potential therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases. Further studies are needed to determine its safety and efficacy in clinical trials and optimize its pharmacokinetic properties and combination regimens.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

TAK-659 has several advantages as a research tool, including its high potency and selectivity for BTK, its ability to inhibit B-cell receptor signaling and downstream pathways, and its potential to induce apoptosis and inhibit proliferation of B-cells. However, TAK-659 has some limitations, including its relatively short half-life and potential off-target effects.

Direcciones Futuras

There are several potential future directions for research on TAK-659. These include:
1. Clinical trials: TAK-659 is currently being evaluated in clinical trials for the treatment of CLL and other B-cell malignancies. Further studies are needed to determine its safety and efficacy in these patient populations.
2. Combination therapy: TAK-659 has shown promising results in combination with other therapies, such as venetoclax and rituximab. Further studies are needed to optimize combination regimens and determine their efficacy in different patient populations.
3. Autoimmune diseases: BTK inhibitors, including TAK-659, have shown potential as treatments for autoimmune diseases, such as rheumatoid arthritis and lupus. Further studies are needed to determine their safety and efficacy in these indications.
4.

Métodos De Síntesis

The synthesis of TAK-659 involves several steps, including the preparation of the key intermediate, 1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid, and the coupling of this intermediate with 1-methyl-1H-imidazole-4-sulfonyl chloride. The final product is obtained after purification and isolation using column chromatography.

Aplicaciones Científicas De Investigación

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has demonstrated potent antitumor activity, both as a single agent and in combination with other therapies.

Propiedades

IUPAC Name

1-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]imidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3S/c1-15-6-11(12-8-15)20(17,18)14-9-4-13-16(5-9)10-2-3-19-7-10/h4-6,8,10,14H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBBIXJLSNWGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-imidazole-4-sulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.